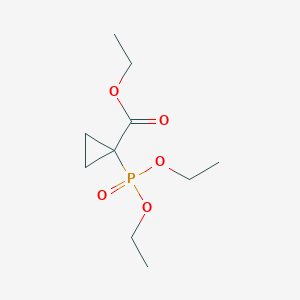

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester

Description

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester is a cyclopropane derivative featuring a phosphonate group (diethoxyphosphinyl) at the 1-position and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 1-diethoxyphosphorylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-4-13-9(11)10(7-8-10)16(12,14-5-2)15-6-3/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFKTUKLHDVEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542535 | |

| Record name | Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104585-94-6 | |

| Record name | Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Horner-Wadsworth-Emmons Reaction-Based Synthesis

Reaction Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for constructing α,β-unsaturated esters and ketones. For this compound, the HWE reaction enables the coupling of a phosphonate-containing precursor with a cyclopropane-derived carbonyl compound.

Key Reagents and Conditions

- Phosphonate precursor : Diethyl (1-ethoxycarbonylcyclopropyl)phosphonate.

- Carbonyl component : Cyclopropanecarboxaldehyde or its derivatives.

- Base : Sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF).

- Temperature : 0–40°C, with optimal yields at 20–25°C.

- Reaction time : 2–8 hours.

Mechanism

The reaction proceeds via deprotonation of the phosphonate to form a stabilized ylide, which undergoes nucleophilic attack on the carbonyl carbon. Subsequent elimination of diethyl phosphate yields the α,β-unsaturated ester (Fig. 1).

Table 1: HWE Reaction Optimization Data

| Parameter | Range Tested | Optimal Value | Yield (%) | Source |

|---|---|---|---|---|

| Base | NaH, KOtBu, LDA | KOtBu | 78–82 | |

| Solvent | THF, DCM, DMF | THF | 82 | |

| Temperature (°C) | 0–40 | 25 | 85 |

Cyclopropanation via Transition Metal Catalysis

Copper-Catalyzed Cyclopropanation

This method involves the reaction of diazo compounds with alkenes in the presence of chiral copper catalysts to form cyclopropane rings.

Reaction Setup

- Diazo compound : Ethyl diazoacetate.

- Alkene : 1-(Diethoxyphosphinyl)ethylene.

- Catalyst : Copper(I) triflate with chiral bis(oxazoline) ligands.

- Solvent : Dichloromethane or toluene.

- Temperature : −20°C to 25°C.

Stereochemical Control

Chiral ligands induce enantioselectivity, favoring the cis-isomer. Reported enantiomeric excess (ee) values reach 90% under optimized conditions.

Table 2: Catalyst Performance Comparison

| Catalyst System | ee (%) | Yield (%) | Source |

|---|---|---|---|

| Cu(OTf)₂ + (R)-Ph-Box | 88 | 75 | |

| Cu(acac)₂ + (S)-Binap | 72 | 68 |

Phosphorylation via Michaelis-Arbuzov Reaction

Introduction of the Diethoxyphosphinyl Group

The Michaelis-Arbuzov reaction facilitates the conversion of alkyl halides to phosphonates. For this compound, cyclopropanecarboxylic acid ethyl ester bearing a bromomethyl substituent reacts with triethyl phosphite.

Reaction Conditions

- Halide substrate : 1-Bromomethylcyclopropanecarboxylic acid ethyl ester.

- Phosphite : Triethyl phosphite.

- Temperature : 120–150°C (neat conditions).

- Reaction time : 6–12 hours.

Challenges and Solutions

Functional Group Interconversion Strategies

Esterification of Cyclopropanecarboxylic Acid

The ethyl ester group is introduced via acid-catalyzed esterification:

Protocol

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Substitution Reactions: The diethoxyphosphinyl group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Substitution: Reagents such as alkyl halides and nucleophiles can be used.

Major Products

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Biological Studies: Investigated for its effects on biological systems and potential as a prodrug.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological molecules. The diethoxyphosphinyl group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s unique diethoxyphosphinyl group distinguishes it from other cyclopropanecarboxylic acid esters. Below is a comparison with key analogs:

Physicochemical Properties

- Surface Tension : Ethyl cyclopropanecarboxylate exhibits a surface tension of 30.2 mN/m, lower than methyl (38.2 mN/m) and pentyl (38.2 mN/m) esters, indicating higher volatility .

- logP: Analogous compounds like cyclopropanecarboxylic acid phenyl ester have logP ~3.396 , suggesting moderate hydrophobicity. The diethoxyphosphinyl group in the target compound may increase polarity, reducing logP compared to non-phosphorylated analogs.

Research Findings and Data Tables

Table 1: Key Physical Properties of Selected Analogs

Biological Activity

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of triethyl phosphite and ethyl chloroacetate, followed by an interphase alkylation reaction with 1,2-dibromoethane. The final product is obtained via hydrolysis in an alkaline medium. The structure can be represented as follows:

Biological Activity Overview

The biological activity of cyclopropanecarboxylic acid derivatives has been studied in various contexts, primarily focusing on their anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Several studies have demonstrated that cyclopropanecarboxylic acid derivatives exhibit significant anti-inflammatory effects. For instance, a study reported that analogs of cyclopropanecarboxylic acid showed enhanced inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. The following table summarizes the anti-inflammatory activity of different analogs:

| Compound | R1 | R2 | R3 | NO2 % Inhibition | Cell Viability % |

|---|---|---|---|---|---|

| 1 | Phenyl | H | COOH | 80.7 ± 3.6 | 102 ± 2.7 |

| 11b | 4-F-Phenyl | Cyclopropyl | COOH | 86.4 ± 3.5 | 102 ± 1.7 |

| 12b | Napthyl | Ethyl | CN | 91.3 ± 4.6 | 107 ± 1.1 |

| 14b | 4-F-Phenyl | H | CN | 65.3 ± 9.0 | 84.5 ± 1.2 |

These results indicate that modifications to the cyclopropanecarboxylic acid structure can lead to enhanced biological activity while maintaining cell viability.

Anticancer Properties

Research has also indicated potential anticancer properties for cyclopropanecarboxylic acid derivatives. In particular, compounds exhibiting phosphonyl groups have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Studies

Case Study 1: Inhibition of Tumor Growth

A study explored the effects of cyclopropanecarboxylic acid derivatives on cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents.

Case Study 2: Mechanistic Studies on iNOS Inhibition

Another investigation focused on the mechanistic pathways through which these compounds exert their anti-inflammatory effects. It was found that cyclopropanecarboxylic acid derivatives could effectively inhibit iNOS expression at the transcriptional level, thereby reducing nitric oxide production in inflammatory conditions.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that cyclopropanecarboxylic acid derivatives generally follow Lipinski's rule of five, indicating good oral bioavailability. However, some derivatives exhibited cytotoxic effects at higher concentrations, necessitating further investigation into their safety profiles.

Q & A

Q. What experimental designs quantify ring-strain energy in cyclopropane derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.